molecular formula C20H27NO4 B14441437 2-Butanol, 3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-phenoxy-, (R*,R*)- CAS No. 75491-97-3

2-Butanol, 3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-phenoxy-, (R*,R*)-

Cat. No.: B14441437
CAS No.: 75491-97-3
M. Wt: 345.4 g/mol
InChI Key: VKMNJHLSSLHURQ-QAPCUYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanol, 3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-phenoxy-, (R*,R*)- is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-phenoxy-, (R*,R*)- typically involves the enantioselective reduction of precursor molecules. One common method is the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines using chiral hydride reducing agents or hydrogenation with a chiral catalyst . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-phenoxy-, (R*,R*)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-Butanol, 3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-phenoxy-, (R*,R*)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanol, 3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-phenoxy-, (R*,R*)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Substituted-3,4-dihydroisoquinolines: These compounds share structural similarities and are often used in similar applications.

    Phenoxyethanol derivatives: These molecules have comparable functional groups and chemical properties.

Uniqueness

2-Butanol, 3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-phenoxy-, (R*,R*)- stands out due to its unique combination of functional groups and chiral centers, which confer specific reactivity and biological activity.

Properties

CAS No.

75491-97-3

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

(2R,3R)-3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol

InChI

InChI=1S/C20H27NO4/c1-15(18(22)14-25-17-7-5-4-6-8-17)21-12-11-16-9-10-19(23-2)20(13-16)24-3/h4-10,13,15,18,21-22H,11-12,14H2,1-3H3/t15-,18+/m1/s1

InChI Key

VKMNJHLSSLHURQ-QAPCUYQASA-N

Isomeric SMILES

C[C@H]([C@H](COC1=CC=CC=C1)O)NCCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C(COC1=CC=CC=C1)O)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.